REACTION_CXSMILES
|
[CH2:1]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:10](=[O:11])[O:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[I-:18].[Na+].C[Si](Cl)(C)C.[CH2:25](O)[CH3:26]>C(#N)C.C(OCC)C>[I:18][CH2:25][CH2:26][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:10]([O:9][CH2:8][CH3:7])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
150.3 g
|
Type
|
reactant
|
Smiles
|
C1CCCCCCCOC(=O)CCCCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
229 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
158.5 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with 500 ml of 1N sodium hydroxide solution each time
|
Type
|
EXTRACTION
|
Details
|
The aqueous phases were back-extracted with 300 ml of diethyl ether
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the combined organic phases in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from methanol twice at −20° C
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo for several days
|
Name
|
|
Type
|
product
|
Smiles
|
ICCCCCCCCCCCCCCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.51 mol | |
AMOUNT: MASS | 202.3 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |